molecular formula C21H25N3O2 B251778 N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide

Cat. No. B251778
M. Wt: 351.4 g/mol
InChI Key: UJDSEQNXRPWCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide, also known as BBP, is a compound that has been extensively studied for its potential applications in scientific research. BBP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been used as a tool to study the effects of serotonin and dopamine receptors on behavior, as well as to investigate the mechanisms underlying drug addiction.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may explain its potential usefulness in studying the effects of these receptors on behavior and drug addiction.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin signaling pathways. It has also been shown to affect the expression of certain genes involved in drug addiction and reward pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide in laboratory experiments is its specificity for certain receptors, which allows for more precise manipulation of these pathways. However, its effects may be limited by its partial agonist activity and its potential for off-target effects.

Future Directions

There are several potential future directions for research involving N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide. One area of interest is the development of more selective compounds that target specific dopamine and serotonin receptors. Another potential direction is the investigation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, research could focus on the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide as a potential therapeutic agent for drug addiction and other disorders.

Synthesis Methods

N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of piperazine with benzoyl chloride, followed by the addition of butanoyl chloride. The resulting compound is then purified using column chromatography to obtain pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide.

properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C21H25N3O2/c1-2-6-20(25)22-18-9-11-19(12-10-18)23-13-15-24(16-14-23)21(26)17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-16H2,1H3,(H,22,25)

InChI Key

UJDSEQNXRPWCND-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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